Kadsurin A

Vue d'ensemble

Description

Kadsurin A is a bioactive lignan isolated from the plant Piper futokadsura. It is known for its role as a platelet-activating factor receptor antagonist, which means it can inhibit the binding of platelet-activating factor to its receptor . This compound has garnered interest due to its potential therapeutic applications, particularly in cardiovascular diseases.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of Kadsurin A is relatively complex and typically involves extraction from natural sources. The most common method is extraction from the stems of Kadsura coccinea. The process generally includes crushing the plant material, followed by solvent extraction, and then separation and purification of the compound .

Industrial Production Methods: Industrial production of this compound is not widely documented, but it would likely involve large-scale extraction and purification processes similar to those used in laboratory settings. The use of advanced chromatographic techniques and solvent systems would be essential to obtain high-purity this compound.

Analyse Des Réactions Chimiques

Types of Reactions: Kadsurin A undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups present in this compound, potentially altering its biological activity.

Reduction: Reduction reactions can be used to modify the double bonds or other reducible groups in the molecule.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, potentially enhancing its bioactivity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Applications De Recherche Scientifique

Biological Activities

Kadsurin A exhibits a range of biological activities that make it a candidate for various therapeutic applications:

- Anti-Inflammatory Effects : this compound has shown potential in reducing inflammation by modulating inflammatory pathways such as NF-κB and MAPK signaling .

- Antiviral Properties : Research indicates that this compound can inhibit various viruses, including HIV and HCV, suggesting its utility in antiviral therapies .

- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

Therapeutic Applications

This compound's diverse biological activities translate into several therapeutic applications:

| Application Area | Description |

|---|---|

| Cancer Therapy | Induces apoptosis in tumor cells and inhibits tumor growth through cell cycle regulation. |

| Infectious Diseases | Acts against viral pathogens, potentially serving as a treatment for HIV, HCV, and other viruses. |

| Neuroprotection | Exhibits protective effects on neuronal cells, suggesting potential use in neurodegenerative diseases. |

| Anti-inflammatory Treatments | Reduces inflammation in various models, indicating its use in conditions like arthritis or asthma. |

Case Studies

Several studies have documented the efficacy of this compound across different applications:

- Cancer Research : In vitro studies have shown that this compound effectively induces apoptosis in breast cancer cells by activating caspase pathways, highlighting its potential as a chemotherapeutic agent .

- Viral Inhibition : A study demonstrated that this compound significantly reduced viral loads in infected cell lines, suggesting its effectiveness as an antiviral agent against hepatitis viruses .

- Neuroprotection : Research indicated that this compound protects against oxidative stress-induced neuronal damage, making it a candidate for treating neurodegenerative disorders like Alzheimer's disease .

Mécanisme D'action

Kadsurin A exerts its effects primarily by inhibiting the binding of platelet-activating factor to its receptor. This action prevents platelet aggregation, which is a crucial step in the formation of blood clots . The molecular targets involved include the platelet-activating factor receptor and associated signaling pathways that regulate platelet function.

Comparaison Avec Des Composés Similaires

Schisandrin: Another lignan with similar bioactive properties, isolated from Schisandra chinensis.

Gomisin: A compound with structural similarities to Kadsurin A, also found in Schisandra species.

Nevadensin: A bioactive compound with anti-inflammatory properties, similar to this compound.

Uniqueness: this compound is unique due to its specific inhibition of platelet-activating factor receptor binding, which is not a common feature among other lignans. This specificity makes it particularly valuable for research into cardiovascular diseases and related conditions .

Activité Biologique

Kadsurin A, a lignan isolated from the plant Piper futokadsura, has garnered attention for its diverse biological activities. This article compiles recent findings on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHO

- Molecular Weight : 372.41 g/mol

- CAS Number : 99340-07-5

- Density : 1.3 ± 0.1 g/cm³

- Boiling Point : 487.2 ± 45.0 °C at 760 mmHg

- Flash Point : 212.4 ± 28.8 °C

This compound acts primarily as a platelet activating factor (PAF) receptor antagonist , which inhibits the binding of PAF to its receptor, thereby influencing various physiological processes related to inflammation and thrombosis . This mechanism underpins its potential use in treating conditions associated with excessive platelet aggregation.

Biological Activities

Research has demonstrated several key biological activities of this compound:

- Antitumor Activity : this compound exhibits significant cytotoxic effects against various cancer cell lines, including human hepatocellular carcinoma (Bel-7402), leukemia (K562), and adenocarcinoma (A549) cells, with IC values indicating potent activity .

- Anti-inflammatory Effects : The compound shows promise in reducing inflammation, which is critical for managing chronic inflammatory diseases and conditions such as arthritis .

- Antioxidant Properties : this compound has been noted for its ability to scavenge free radicals, contributing to its protective effects against oxidative stress-related damage .

- Immunomodulatory Effects : It influences immune responses, potentially enhancing the body’s defense mechanisms against infections and diseases .

Table 1: Summary of Biological Activities of this compound

Clinical Applications

The traditional uses of this compound in folk medicine include treatments for conditions such as insomnia, gastrointestinal disorders, and joint pain. Its incorporation into modern herbal therapies reflects its potential as a complementary treatment option in various clinical settings .

Propriétés

IUPAC Name |

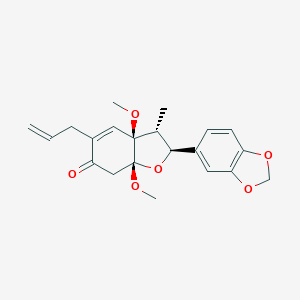

(2S,3R,3aS,7aR)-2-(1,3-benzodioxol-5-yl)-3a,7a-dimethoxy-3-methyl-5-prop-2-enyl-3,7-dihydro-2H-1-benzofuran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O6/c1-5-6-15-10-20(23-3)13(2)19(27-21(20,24-4)11-16(15)22)14-7-8-17-18(9-14)26-12-25-17/h5,7-10,13,19H,1,6,11-12H2,2-4H3/t13-,19+,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVRYZXAHRGGELT-MZNUGIIHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC2(C1(C=C(C(=O)C2)CC=C)OC)OC)C3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](O[C@]2([C@@]1(C=C(C(=O)C2)CC=C)OC)OC)C3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50331992 | |

| Record name | Kadsurin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50331992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99340-07-5 | |

| Record name | (2S,3R,3aS,7aR)-2-(1,3-Benzodioxol-5-yl)-3,3a,7,7a-tetrahydro-3a,7a-dimethoxy-3-methyl-5-(2-propen-1-yl)-6(2H)-benzofuranone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99340-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kadsurin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50331992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Kadsurin A and where is it found?

A1: this compound is a neolignan belonging to the dibenzocyclooctadiene class of lignans. It has been isolated from three Indian Piper species. []

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C25H28O7. [] While the exact molecular weight is not explicitly mentioned in the provided research, it can be calculated from the molecular formula to be 440.48 g/mol.

Q3: What is the structure of this compound?

A3: this compound's structure is characterized as (8R, 1′R or 8S, 1′S)-4-[2-(1, 3-benzodioxolo-5-yl)-1-methylethyl]-2,5-dimethoxy-1-propenyl-2,5-cyclohexadienone. []

Q4: What spectroscopic data are available for this compound?

A4: The structure of this compound was elucidated using various spectroscopic techniques, including 2D-NOESY, HC-COSY, COLOC, and other 2D-NMR methods. []

Q5: Has this compound been investigated for its potential to inhibit epidermal growth factor receptor (EGFR)?

A5: While not explicitly mentioned in the provided abstracts, one study explored potential EGFR inhibitors from black pepper, which contains various lignans. Further investigation is needed to ascertain whether this compound specifically interacts with EGFR. []

Q6: What other dibenzocyclooctadiene lignans are structurally related to this compound?

A6: Several dibenzocyclooctadiene lignans share structural similarities with this compound. Some of these include kadsurin, schisandrin A, schisandrin B, schisandrol B, gomisin A, gomisin G, and angeloylgomisin. [, , , , , ]

Q7: What is known about the conformational study of dibenzocyclooctadiene systems like this compound?

A7: Research indicates that dibenzocyclooctadiene systems typically adopt either a twist-boat (TB) or twist-boat-chair (TBC) conformation. Factors influencing the preferred conformation include the inherent stability of TBC over TB, stabilization of TB by benzylic carbonyl group conjugation, and the presence and orientation of benzylic hydroxy or acetoxy substituents. []

Q8: Are there any known synthetic routes to obtain this compound?

A8: The provided abstracts do not mention specific synthetic routes for this compound.

Q9: Have any studies investigated the stability of this compound under various conditions?

A9: The provided abstracts do not contain information regarding the stability of this compound under different conditions.

Q10: What are the known biological activities of this compound?

A10: The provided research papers do not explicitly describe the biological activities of this compound.

Q11: Have any studies investigated the potential toxicity of this compound?

A11: The provided research papers do not contain information on the toxicity of this compound.

Q12: What analytical methods have been used to characterize and quantify this compound?

A12: The primary analytical methods employed to characterize this compound are 2D-NOESY, HC-COSY, COLOC, and other 2D-NMR techniques. []

Q13: What is the historical context of research on this compound and related compounds?

A13: The research on this compound and related dibenzocyclooctadiene lignans has been ongoing for several decades. Initial studies focused on isolating and characterizing these compounds from natural sources like the Kadsura and Schisandra species. [, , , , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.